1-(2-Hydroxy-5-methoxy-1,6-naphthyridin-3-yl)propan-1-one
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Overview
Description
1-(2-Hydroxy-5-methoxy-1,6-naphthyridin-3-yl)propan-1-one is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. Naphthyridines have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Hydroxy-5-methoxy-1,6-naphthyridin-3-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with appropriate aldehydes, followed by cyclization and functionalization steps . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
1-(2-Hydroxy-5-methoxy-1,6-naphthyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring, enhancing its chemical diversity. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
1-(2-Hydroxy-5-methoxy-1,6-naphthyridin-3-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential as an enzyme inhibitor, affecting various biological pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methoxy-1,6-naphthyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
Comparison with Similar Compounds
1-(2-Hydroxy-5-methoxy-1,6-naphthyridin-3-yl)propan-1-one can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,5-Naphthyridine: Exhibits diverse biological activities, including anticancer and antiviral effects. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1359657-03-6 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-methoxy-3-propanoyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C12H12N2O3/c1-3-10(15)8-6-7-9(14-11(8)16)4-5-13-12(7)17-2/h4-6H,3H2,1-2H3,(H,14,16) |
InChI Key |
PODGAXQNSKDOJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=CN=C2OC)NC1=O |
Origin of Product |
United States |
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